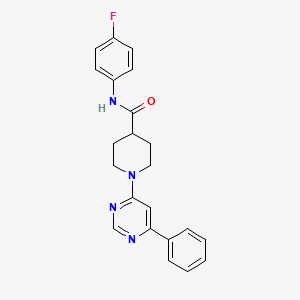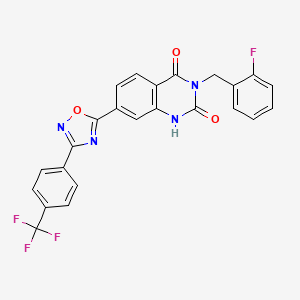![molecular formula C24H29N5O4S B11272703 N-(4-ethoxyphenyl)-5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-pyrazole-3-sulfonamide](/img/structure/B11272703.png)
N-(4-ethoxyphenyl)-5-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-pyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a piperazine moiety, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety and the sulfonamide group. Common reagents used in these reactions include ethyl ether, methylphenyl piperazine, and various sulfonating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-3-METHYL-4-(4-METHYLPHENYL)PIPERAZINE-1-CARBOXAMIDE
- N-(4-ETHOXYPHENYL)-4-(2-(1-(4-METHYLPHENYL)ETHYLIDENE)HYDRAZINO)-4-OXOBUTANAMIDE
Uniqueness
Compared to similar compounds, N-(4-ETHOXYPHENYL)-5-[3-METHYL-4-(3-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-1H-PYRAZOLE-3-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable molecule for diverse research and industrial applications.
Properties
Molecular Formula |
C24H29N5O4S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-1H-pyrazole-5-sulfonamide |
InChI |
InChI=1S/C24H29N5O4S/c1-4-33-21-10-8-19(9-11-21)27-34(31,32)23-15-22(25-26-23)24(30)28-12-13-29(18(3)16-28)20-7-5-6-17(2)14-20/h5-11,14-15,18,27H,4,12-13,16H2,1-3H3,(H,25,26) |
InChI Key |
IVZGBDOTAGMPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B11272636.png)
![N-(5-Chloro-2-methylphenyl)-2-[4-(morpholine-4-sulfonyl)-1H-imidazol-1-YL]acetamide](/img/structure/B11272639.png)

![9-(2-chlorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11272646.png)
![N-(4-bromophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11272649.png)
![5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272652.png)

![N-Cycloheptyl-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11272664.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11272668.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11272670.png)
![N-(5-chloro-2-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11272683.png)
![N-(4-bromophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11272691.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-chlorobenzamide](/img/structure/B11272696.png)
![2-(4-Methoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11272699.png)
